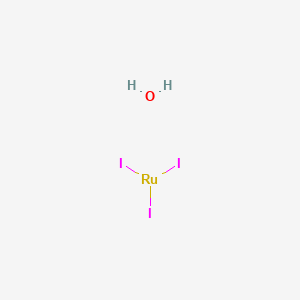

Ruthenium(III)-iodid-Hydrat

Übersicht

Beschreibung

Ruthenium(III) iodide hydrate is a compound with the formula RuI3·H2O . It is a catalyst with a ruthenium core . The general description of Ruthenium chloride hydrate, which is similar to Ruthenium(III) iodide hydrate, is a dark brown or black solid often used as a powder .

Synthesis Analysis

Ruthenium(III) iodide can be prepared in several ways . One method involves the reaction of ruthenium tetroxide with aqueous hydroiodic acid . Another method is the thermal decomposition of pentaammineruthenium(III) iodide . A third method is the salt metathesis reaction of hydrated ruthenium(III) chloride with potassium iodide in aqueous solution .Molecular Structure Analysis

Ruthenium(III) iodide adopts an extended structure with octahedral coordination geometry at ruthenium . There is some doubt about the characterisation of ruthenium(III) iodide and it may be an oxohalide or a hydroxyhalide .Chemical Reactions Analysis

Ruthenium(III) chloride interacts with potassium iodide to produce an iodide precipitate . It precipitates as ruthenium trisulphide when hydrogen sulphide is introduced into the solution .Physical And Chemical Properties Analysis

Ruthenium(III) iodide hydrate has a molecular weight of 499.80 . It has a melting point of 590 °C (dec.) (lit.) . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Entwicklung von Antikrebsmitteln

Ruthenium(III)-iodid-Hydrat wurde auf sein Potenzial zur Herstellung von Antikrebsmitteln untersucht. Forschungsergebnisse zeigen, dass Rutheniumkomplexe eine hohe zytotoxische Aktivität gegen Krebszelllinien wie MCF-7 (Brustkrebs) und HeLa (Gebärmutterhalskrebs) Zellen aufweisen können. Diese Komplexe können die Apoptose von Zellen durch die Freisetzung reaktiver Sauerstoffspezies in Krebszellen induzieren, was auf einen vielversprechenden Weg für die Entwicklung von Chemotherapeutika hindeutet .

Anionensensorik

Die Verbindung spielt eine Rolle bei der Entwicklung von lumineszierenden Chemosensoren für die Anionensensorik. Ruthenium-basierte Komplexe werden für ihre photophysikalischen Eigenschaften geschätzt, zu denen hohe Quanteneffizienz und Lumineszenzintensität gehören. Diese Eigenschaften machen sie zur Detektion und Quantifizierung von Anionen geeignet, die in verschiedenen physiologischen und industriellen Prozessen von entscheidender Bedeutung sind .

Synthese von Koordinationskomplexen

This compound dient als Vorläufer bei der Synthese anderer Koordinationskomplexe. Seine Fähigkeit, an eine Vielzahl von Molekülen zu binden, darunter Alkohole, Carbene und stickstoffhaltige Verbindungen, macht es zu einem vielseitigen Reagenz bei der Synthese komplexer molekularer Strukturen .

Katalyse in der organischen Synthese

Diese Verbindung wird als Katalysator in organischen Syntheseprozessen verwendet. Beispielsweise katalysiert es die Synthese von 2-Ethyl-3-Methylchinolinen aus primären aromatischen Aminen und Triallylamin. Es ist auch an der selektiven Hydrierung ungesättigter Aldehyde beteiligt .

Asymmetrische Hydrierung

This compound wirkt als Katalysator bei der asymmetrischen Hydrierung, einem Schlüsselschritt bei der Herstellung chiraler Verbindungen. Diese chiralen Verbindungen sind in der pharmazeutischen Industrie wichtig für die Herstellung von Arzneimitteln mit bestimmten gewünschten Wirkungen .

Alkenmetathese

Die Verbindung findet Anwendung in Alkenmetathesereaktionen, die in der Synthese verschiedener organischer Verbindungen weit verbreitet sind. Die Alkenmetathese ist eine wertvolle Technik im Bereich der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Ruthenium(III) iodide hydrate is a catalyst that is used in various chemical reactions . It is also being studied for its potential anticancer properties . The primary targets of Ruthenium(III) iodide hydrate are cancer cells, specifically human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa .

Mode of Action

Ruthenium(III) iodide hydrate interacts with its targets through a process known as coordination chemistry . In the case of cancer cells, it has been found that Ruthenium(III) iodide hydrate complexes can release reactive oxygen species intracellularly, which could indicate that they are involved in cell apoptosis .

Biochemical Pathways

It is known that the compound interacts with dna, albumin, and apotransferrin . The generation of reactive oxygen species suggests that Ruthenium(III) iodide hydrate may affect oxidative stress pathways .

Pharmacokinetics

It is known that the compound is sparingly soluble in water , which could impact its bioavailability.

Result of Action

The result of Ruthenium(III) iodide hydrate’s action is the potential induction of apoptosis in cancer cells . This is due to the intracellular release of reactive oxygen species, which can cause damage to cellular components and potentially lead to cell death .

Action Environment

The action of Ruthenium(III) iodide hydrate can be influenced by environmental factors such as temperature and pH . For example, the stability of the compound in solution can be affected by the pH of the environment . Additionally, the compound is stored at a temperature of 2-8°C , suggesting that temperature could also influence its stability and efficacy.

Biochemische Analyse

Biochemical Properties

Ruthenium(III) iodide hydrate has been found to interact with various biomolecules. For instance, it has been reported to form complexes with triazolopyrimidines . These complexes have been found to exhibit cytotoxic activity against certain cancer cell lines, including MCF-7 and HeLa cells .

Cellular Effects

Ruthenium(III) iodide hydrate and its complexes have been found to have significant effects on various types of cells. For instance, they have been found to exhibit cytotoxic activity against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa . This suggests that Ruthenium(III) iodide hydrate could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that its cytotoxic activity could be related to the generation of reactive oxygen species, which interact with cellular components and may cause damage to biomolecules such as DNA .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Eigenschaften

IUPAC Name |

triiodoruthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLIQGJRXPCWLY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ru](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2I3ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746508 | |

| Record name | Triiodoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208346-20-7 | |

| Record name | Triiodoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium triiodide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-[(Rucl(segphos(R)))2(MU-CL)3][NH2ME2]](/img/structure/B1512787.png)

![D-[UL-13C5]Xylose](/img/structure/B1512792.png)

![(2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride](/img/structure/B1512794.png)